molecular formula C14H12F3NO2S B3130413 Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate CAS No. 343322-65-6

Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate

Cat. No. B3130413
CAS RN: 343322-65-6
M. Wt: 315.31 g/mol
InChI Key: IALORFOIXUNBCV-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. The thiazole ring is substituted with a methyl group at the 5-position and a phenyl group at the 2-position. The phenyl group is further substituted with a trifluoromethyl group. The thiazole ring is also substituted with a carboxylate ester group at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the phenyl ring, and the trifluoromethyl group. The presence of these groups would likely confer certain chemical properties to the compound, such as its reactivity, polarity, and potential biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The thiazole ring, the phenyl ring, and the trifluoromethyl group could all potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and its ability to cross biological membranes .

Scientific Research Applications

Synthesis and Anti-bacterial Activities

Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate, as a novel thiazole compound, has shown potential in the field of antibacterial research. For instance, a study by Qiu Li-ga (2015) demonstrated the synthesis of thiazole compounds containing ether structures, including a derivative closely related to this compound, revealing their fungicidal activities, particularly against Gibberella saubinetii and Pellicularia sasakii (Qiu, 2015).

Synthesis Methods

Various studies have focused on the synthesis of thiazole derivatives, including this compound. M. Fong et al. (2004) investigated the synthesis of thiazole-5-carboxylate esters through photolysis, offering insights into the production methods of such compounds (Fong et al., 2004). Similarly, Kenneth M. Boy and J. Guernon (2005) explored the precursor role of ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate in the creation of analogs, highlighting a Michael-like addition strategy (Boy & Guernon, 2005).

Anti-Proliferative Screening for Cancer Research

In the realm of cancer research, thiazole compounds including variants of this compound have been synthesized and tested for their anti-proliferative activity. A study by J. P. Sonar et al. (2020) focused on the synthesis of new thiazole compounds and their screening against breast cancer cells MCF7, demonstrating the potential of these compounds in cancer therapeutics (Sonar et al., 2020).

Corrosion Inhibition Efficiency

An interesting application of this compound is in the field of corrosion inhibition. K. Raviprabha and R. Bhat (2019) studied the efficiency of a related compound, ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, in preventing the corrosion of AA6061 alloy in hydrochloric acid media. This study opens up potential avenues for the use of thiazole derivatives in industrial applications (Raviprabha & Bhat, 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its potential biological activity. Without more specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve further exploration of its synthesis, its chemical reactivity, and its potential uses in various applications, such as in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)21-12(18-11)9-4-6-10(7-5-9)14(15,16)17/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALORFOIXUNBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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